molecular formula C11H12FNO2 B2858371 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2167669-98-7

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2858371
CAS No.: 2167669-98-7
M. Wt: 209.22
InChI Key: YDTHYONBNZXIHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline” is represented by the InChI code 1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 . The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is represented by the InChI code 1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research has focused on synthesizing compounds with modifications at the 7-position of the quinolone nucleus, such as the introduction of heterocyclic substituents, to improve antibacterial efficacy. For instance, the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with substituents including oxazoline, oxazine, and oxazole rings, has shown greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990). The structure-activity relationships indicated that certain oxazole substituents containing a 2-methyl group had the highest potency.

Structural Analysis

The exploration of fluoroquinolones' mechanisms of action and resistance, as well as their activity spectra, has been a significant area of research. Studies have revealed that these compounds target bacterial DNA gyrase, an essential enzyme for maintaining DNA's superhelical twists, highlighting their mechanism of action and providing insights into developing more effective antibacterial agents (Wolfson & Hooper, 1985).

Novel Antibacterial Agents

The quest for novel antibacterial agents has led to the synthesis of compounds with enhanced activity against resistant strains. For example, the development of novel fluoroquinolones evaluated for their antimycobacterial activities in vitro and in vivo against various Mycobacterium tuberculosis strains has shown promising results. One compound, in particular, demonstrated significant activity, offering a new avenue for treating tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Safety and Hazards

The safety information for “7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline” includes hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . The safety information for “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” includes hazard statements H301 - H315 - H319 - H335, indicating it can be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)6-9(8)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHYONBNZXIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CCCN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167669-98-7
Record name methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
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